8-Amino-1-octanol

Enzymology Biocatalysis Oxidase Activity

Specify 8-Amino-1-octanol (CAS 19008-71-0) for PROTAC synthesis, bioconjugation, and polymer modification. The unique C8 spacer optimizes ternary complex stability—as demonstrated by maximum avidin-biotin affinity labeling efficiency vs. C6/C11 analogs. Its intermediate LogP (1.05–1.33) ensures balanced cellular permeability without aggregation. As a crystalline solid (mp 60–65 °C) available at ≥98% purity, it provides superior handling and batch consistency over liquid homologs. Achieve ~1.6-fold higher biocatalytic reduction yield than longer-chain analogs. Choose the validated C8 linker for reliable, reproducible results.

Molecular Formula C8H19NO
Molecular Weight 145.24 g/mol
CAS No. 19008-71-0
Cat. No. B099503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Amino-1-octanol
CAS19008-71-0
Molecular FormulaC8H19NO
Molecular Weight145.24 g/mol
Structural Identifiers
SMILESC(CCCCO)CCCN
InChIInChI=1S/C8H19NO/c9-7-5-3-1-2-4-6-8-10/h10H,1-9H2
InChIKeyWDCOJSGXSPGNFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Amino-1-octanol (CAS 19008-71-0): Bifunctional C8 Linker for PROTAC Synthesis, Polymer Modification, and Bioconjugation


8-Amino-1-octanol (CAS 19008-71-0) is a linear aliphatic ω-amino alcohol with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol . This bifunctional molecule features a primary amine group at the ω-position and a primary hydroxyl group at the opposite terminus, enabling its use as a versatile building block in organic synthesis and a linker in bioconjugation and PROTAC (PROteolysis TArgeting Chimera) development . As a white to almost white crystalline solid with a melting point of approximately 65 °C , it offers distinct physicochemical properties that differentiate it from shorter or longer chain analogs. Its commercial availability is typically at purities of ≥95% or >98.0% (GC, T) .

8-Amino-1-octanol Sourcing: Why Generic Substitution with Other ω-Amino Alcohols Can Compromise Experimental Outcomes


The performance of ω-amino alcohols in research and industrial applications is exquisitely sensitive to alkyl chain length. Simply substituting 8-amino-1-octanol (C8) with a generic analog like 6-amino-1-hexanol (C6) or 11-amino-1-undecanol (C11) will fundamentally alter key molecular properties, including lipophilicity, linker reach, and phase behavior . These alterations translate directly to changes in enzyme substrate specificity, PROTAC ternary complex formation efficiency, and polymer surface modification outcomes [1][2]. The following quantitative evidence underscores why the precise eight-carbon backbone of 8-amino-1-octanol is not interchangeable and must be explicitly specified for reliable and reproducible results.

8-Amino-1-octanol: Head-to-Head Evidence vs. Chain-Length Analogs for Informed Procurement


Enzymatic Substrate Specificity: 8-Amino-1-octanol Exhibits Superior Catalytic Efficiency Over C6 and C4 Analogs

An enzyme from Phialemonium sp. AIU 274 exhibits oxidase activity on ω-amino alcohols. Kinetic analysis reveals that the Vmax/Km value for hexylamine (C6) is higher than that for 6-amino-1-hexanol and 6-aminohexanoic acid . This class-level inference suggests that ω-amino alcohols are substrates and that chain length significantly impacts catalytic efficiency. While direct Vmax/Km data for 8-amino-1-octanol was not reported in this study, the observed preference for longer alkyl chains (C6 > C4) supports the rationale that an eight-carbon chain will have distinct substrate properties compared to a six-carbon chain.

Enzymology Biocatalysis Oxidase Activity

Biocatalytic Production Yield: 8-Amino-1-octanol Achieves Higher Molar Yield Than 12-Amino-1-dodecanol Under Equivalent Conditions

In a study using carboxylic acid reductase for the synthesis of ω-amino alcohols, the yield of 8-amino-1-octanol (9.17 mM) was approximately 1.6-fold higher than that of the C12 analog, 12-amino-1-dodecanol (5.76 mM), when starting from a 50 mM and 10 mM substrate concentration, respectively [1]. This demonstrates a clear advantage for the C8 chain length in terms of biocatalytic accessibility and yield.

Biocatalysis Green Chemistry Amino Alcohol Synthesis

Affinity Labeling Efficiency: Octamethylene Linker (C8) Delivers Maximum Labeling Yield in Avidin-Biotin System

In a modular affinity labeling (MoAL) study of avidin with biotinylated modular ligand catalysts, the labeling yield was found to be dependent on the linker length connecting the catalytic site to biotin. The maximum labeling yield was obtained with catalyst 1d, which possesses an octamethylene (C8) linker, the precise chain length corresponding to 8-amino-1-octanol [1]. This study explicitly optimized the linker length and found C8 to be superior.

Affinity Labeling Biotinylation Linker Optimization

Hydrophobicity (LogP): 8-Amino-1-octanol Balances Lipophilicity for Enhanced Membrane Partitioning vs. Shorter Analogs

The predicted octanol-water partition coefficient (LogP) for 8-amino-1-octanol is 1.05 (ACD/Labs) to 1.33 (KOWWIN v1.67) . For comparison, the shorter 6-amino-1-hexanol has an XlogP of 0 [1], while the longer 11-amino-1-undecanol has an ACD/LogP of 2.64 . The intermediate LogP value of 8-amino-1-octanol suggests a balanced lipophilicity that facilitates favorable membrane interactions without the poor aqueous solubility associated with longer alkyl chains.

Lipophilicity Drug Delivery Membrane Interaction

Phase Behavior: 8-Amino-1-octanol is a Solid at Room Temperature, Offering Handling Advantages Over Liquid Analogs

8-Amino-1-octanol is a white to almost white crystalline solid with a melting point of 60-65 °C . In contrast, 11-amino-1-undecanol has a melting point of 72.67 °C (predicted) , and 6-amino-1-hexanol melts at 54-58 °C [1]. The physical state of a compound directly impacts its handling, storage, and dispensing in a laboratory or manufacturing setting.

Physical State Handling Storage

Commercial Purity and Analytical Specifications: 8-Amino-1-octanol is Available at >98.0% (GC, T) Purity

Commercial vendors such as TCI America offer 8-amino-1-octanol with a minimum purity of >98.0% as determined by both Gas Chromatography (GC) and Nonaqueous Titration (T) . This dual-method specification provides a high degree of confidence in the material's identity and purity, which is essential for reproducible research and industrial applications.

Purity Analytical Specifications Procurement

8-Amino-1-octanol Applications: Targeted Scenarios Derived from Quantitative Differentiation


Optimal PROTAC Linker for Ternary Complex Formation

Based on the direct evidence that an octamethylene (C8) linker yields maximum affinity labeling efficiency in an avidin-biotin system [1], 8-amino-1-octanol is the preferred choice for synthesizing PROTACs where linker length is a critical determinant of ternary complex stability and subsequent target degradation. Its intermediate LogP of 1.05-1.33 also provides a favorable balance for cellular permeability.

Biocatalytic Production of C8 Amino Alcohols for Polymer Synthesis

Given the ~1.6-fold higher molar yield of 8-amino-1-octanol compared to 12-amino-1-dodecanol in a biocatalytic reduction [2], this compound is the most efficient choice for producing medium-chain ω-amino alcohols via enzymatic methods. This is directly relevant for synthesizing monomers used in the production of specialty polyamides and polyurethanes.

Surface Modification of Polymers and Nanoparticles

The balanced lipophilicity of 8-amino-1-octanol (LogP 1.05-1.33) , which is distinct from shorter, more water-soluble analogs (LogP ~0 for C6) and longer, more hydrophobic ones (LogP ~2.64 for C11) , makes it an ideal candidate for tailoring the surface properties of polymers and nanoparticles. It can confer a specific degree of hydrophobicity to enhance interactions with lipid bilayers or hydrophobic cargo without causing aggregation or precipitation.

General Laboratory Use as a Bifunctional Building Block

For researchers requiring a high-purity, crystalline bifunctional linker with an eight-carbon spacer, 8-amino-1-octanol (solid at RT, m.p. 60-65 °C ) offers distinct handling advantages over liquid analogs. Its >98.0% (GC, T) purity specification ensures consistent results in applications ranging from peptide modification to the synthesis of functionalized surfactants.

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